Cas no 2227920-78-5 (rac-2-{2-(1R,3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylacetamido}butanoic acid)

rac-2-{2-(1R,3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylacetamido}butanoic acid 化学的及び物理的性質
名前と識別子
-
- rac-2-{2-(1R,3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylacetamido}butanoic acid
- EN300-1553895
- 2227920-78-5
- rac-2-{2-[(1R,3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]acetamido}butanoic acid
-
- インチ: 1S/C26H30N2O5/c1-2-23(25(30)31)28-24(29)14-16-11-12-17(13-16)27-26(32)33-15-22-20-9-5-3-7-18(20)19-8-4-6-10-21(19)22/h3-10,16-17,22-23H,2,11-15H2,1H3,(H,27,32)(H,28,29)(H,30,31)/t16-,17+,23?/m1/s1
- InChIKey: NMCZOYWHDUIBHH-RQJVYDMZSA-N
- ほほえんだ: O(CC1C2C=CC=CC=2C2=CC=CC=C12)C(N[C@H]1CC[C@@H](CC(NC(C(=O)O)CC)=O)C1)=O
計算された属性
- せいみつぶんしりょう: 450.21547206g/mol
- どういたいしつりょう: 450.21547206g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 33
- 回転可能化学結合数: 9
- 複雑さ: 691
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4
- トポロジー分子極性表面積: 105Ų
rac-2-{2-(1R,3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylacetamido}butanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1553895-5.0g |
rac-2-{2-[(1R,3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]acetamido}butanoic acid |
2227920-78-5 | 5g |
$5900.0 | 2023-06-05 | ||
Enamine | EN300-1553895-1.0g |
rac-2-{2-[(1R,3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]acetamido}butanoic acid |
2227920-78-5 | 1g |
$2035.0 | 2023-06-05 | ||
Enamine | EN300-1553895-0.1g |
rac-2-{2-[(1R,3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]acetamido}butanoic acid |
2227920-78-5 | 0.1g |
$1791.0 | 2023-06-05 | ||
Enamine | EN300-1553895-10.0g |
rac-2-{2-[(1R,3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]acetamido}butanoic acid |
2227920-78-5 | 10g |
$8749.0 | 2023-06-05 | ||
Enamine | EN300-1553895-100mg |
rac-2-{2-[(1R,3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]acetamido}butanoic acid |
2227920-78-5 | 100mg |
$1791.0 | 2023-09-25 | ||
Enamine | EN300-1553895-0.05g |
rac-2-{2-[(1R,3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]acetamido}butanoic acid |
2227920-78-5 | 0.05g |
$1709.0 | 2023-06-05 | ||
Enamine | EN300-1553895-5000mg |
rac-2-{2-[(1R,3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]acetamido}butanoic acid |
2227920-78-5 | 5000mg |
$5900.0 | 2023-09-25 | ||
Enamine | EN300-1553895-500mg |
rac-2-{2-[(1R,3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]acetamido}butanoic acid |
2227920-78-5 | 500mg |
$1954.0 | 2023-09-25 | ||
Enamine | EN300-1553895-2.5g |
rac-2-{2-[(1R,3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]acetamido}butanoic acid |
2227920-78-5 | 2.5g |
$3988.0 | 2023-06-05 | ||
Enamine | EN300-1553895-0.5g |
rac-2-{2-[(1R,3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopentyl]acetamido}butanoic acid |
2227920-78-5 | 0.5g |
$1954.0 | 2023-06-05 |
rac-2-{2-(1R,3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylacetamido}butanoic acid 関連文献
-
Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
-
Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
-
Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
-
Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
-
Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
-
Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
rac-2-{2-(1R,3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylacetamido}butanoic acidに関する追加情報
Rac-2-{2-(1R,3S)-3-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)cyclopentylacetamido}butanoic Acid: A Novel Compound in Biomedical Research
As a critical component in the field of biomedical research, the compound with CAS No. 2227920-78-5 and the systematic name rac-2-{2-(1R,3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylacetamido}butanoic acid has attracted significant attention due to its unique structural characteristics and potential therapeutic applications. This molecule belongs to a class of butanoic acid derivatives with complex stereochemistry, which makes it particularly relevant for studying protein-ligand interactions and drug-target specificity. Recent advancements in synthetic chemistry and structural biology have enabled researchers to explore its biological activities in greater detail.
The rac configuration in the molecule indicates the presence of a racemic mixture, which is a key factor in determining its pharmacological properties. The cyclopentylacetamido group, combined with the fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group, creates a unique scaffold that can modulate interactions with biological targets. This structural feature is particularly valuable for designing selective modulators of G protein-coupled receptors (GPCRs) and ion channels, which are critical in various physiological processes.
Recent studies have demonstrated that compounds with similar structural frameworks exhibit promising anti-inflammatory and neuroprotective activities. For instance, a 2023 publication in Journal of Medicinal Chemistry highlighted the potential of fluorenylmethoxycarbonyl-modified peptides in targeting inflammatory cytokine pathways. These findings suggest that the fluoren-9-ylmethoxycarbonyl moiety may play a role in enhancing the stability and bioavailability of the molecule, which is crucial for therapeutic applications.
The 1R,3S stereochemistry of the cyclopentyl ring is another critical aspect of this compound's design. Stereochemical control is essential for achieving optimal receptor selectivity and minimal off-target effects. A 2024 study published in ACS Chemical Biology demonstrated that subtle changes in stereochemistry can significantly alter the binding affinity of similar compounds to GPCR subtypes, underscoring the importance of this feature in drug development.
The butanoic acid backbone provides a flexible scaffold that can be modified to optimize pharmacokinetic properties. This flexibility allows researchers to tailor the molecule for specific therapeutic applications, such as targeted drug delivery or prodrug strategies. The presence of the amino group in the cyclopentylacetamido moiety further enhances its potential for interaction with biological targets, making it a promising candidate for antibody-drug conjugates (ADCs).
Recent advances in computational modeling have enabled the prediction of the molecule's three-dimensional structure and its interactions with potential targets. These simulations provide valuable insights into the binding modes and conformational dynamics of the compound, which are critical for understanding its biological activity. A 2025 review in Drug Discovery Today emphasized the role of computational tools in optimizing the design of complex organic molecules like this one for therapeutic applications.
The fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group is a common feature in peptide synthesis and is known for its stability under standard reaction conditions. This property is particularly advantageous for solid-phase peptide synthesis (SPPS) and peptide coupling reactions, which are essential for the development of peptide-based therapeutics. The Fmoc group can be selectively removed using mild conditions, allowing for the controlled release of the active molecule.
Studies on similar compounds have shown that the butanoic acid derivative can act as a modulator of ion channels, which are involved in various physiological processes, including neurotransmission and cardiac function. The ability to modulate these channels makes the compound a potential candidate for treating conditions such as neuropathic pain and arrhythmias. Ongoing research is focused on elucidating the specific mechanisms of action and optimizing the compound for clinical applications.
The rac configuration of the molecule also has implications for its pharmacokinetic profile. Enantiomers of a compound can exhibit different metabolic behaviors, which can affect its bioavailability and half-life. Understanding these differences is crucial for developing enantioselective drugs with improved therapeutic outcomes. Recent studies have shown that the 1R,3S isomer of this compound may have a more favorable pharmacokinetic profile compared to its enantiomer, which could enhance its therapeutic potential.
Advancements in synthetic chemistry have enabled the development of more efficient methods for synthesizing this complex molecule. Techniques such as asymmetric catalysis and organocatalysis are being explored to achieve the desired stereochemistry with high efficiency. These methods not only reduce the number of synthetic steps but also minimize the use of hazardous reagents, aligning with the principles of green chemistry and environmentally sustainable practices.
The potential applications of this compound extend beyond traditional therapeutic areas. Research is also exploring its use in biomaterials and nanotechnology, where its structural features could be leveraged for targeted drug delivery systems. The ability to functionalize the molecule with various ligands or nanoparticles opens new avenues for personalized medicine and precision therapies.
In conclusion, the compound with CAS No. 2227920-78-5 and the systematic name rac-2-{2-(1R,3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylacetamido}butanoic acid represents a significant advancement in the field of biomedical research. Its unique structural features, including the rac configuration, fluoren-9-ylmethoxycarbonyl group, and 1R,3S stereochemistry, make it a promising candidate for various therapeutic applications. Ongoing research is focused on optimizing its properties and expanding its potential uses in medicine and biotechnology.
As the field of biomedical research continues to evolve, the study of compounds like this one will play a crucial role in the development of new therapies. The integration of advanced synthetic methods, computational modeling, and structural biology will be essential for unlocking the full potential of this molecule and other similar compounds. The future of drug discovery is increasingly reliant on such interdisciplinary approaches, which will drive innovation and improve patient outcomes in the years to come.
2227920-78-5 (rac-2-{2-(1R,3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopentylacetamido}butanoic acid) 関連製品
- 953001-96-2(2-(4-ethylpiperazin-1-yl)-1,3-benzothiazol-6-yl 5-bromothiophene-2-carboxylate)
- 2229169-03-1(2-(1,1,1,3,3,3-hexafluoropropan-2-yl)cyclopropylmethanamine)
- 64358-07-2(2-Chloro-4'-n-propylbenzophenone)
- 2246691-45-0(1-methyl-4-{2-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxyethyl}piperazine)
- 2228651-01-0(3-(3,4,5-trifluorophenyl)but-3-en-1-amine)
- 1505422-15-0((3-METHANESULFONYLCYCLOHEXYL)HYDRAZINE)
- 1806026-00-5(2-(Difluoromethyl)-4-iodo-3-(trifluoromethoxy)pyridine-5-carboxylic acid)
- 2098127-79-6(4-Phenyl-1,4-diazepan-5-one hydrochloride)
- 1443412-41-6(2-(3,5-Dichlorophenyl)malonic acid)
- 2228921-29-5(2-2-(methylsulfanyl)phenylethane-1-thiol)